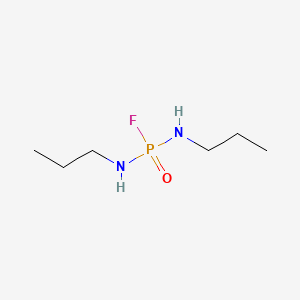
Phosphorodiamidic fluoride, N,N'-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodiamidic fluoride, N,N’-dipropyl- is a chemical compound with the molecular formula C6H16FN2OP. It is also known by other names such as N,N’-Diisopropylphosphorodiamidic fluoride and Bis(isopropylamido) fluorophosphate
Preparation Methods
The synthesis of phosphorodiamidic fluoride, N,N’-dipropyl- can be achieved through several methods. One common approach involves the reaction of phosphorus halides with amines. For instance, phosphorus oxychloride can react with diisopropylamine in the presence of a fluoride source to yield the desired product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities. The choice of reagents and reaction conditions can be optimized to improve yield and purity.
Chemical Reactions Analysis
Phosphorodiamidic fluoride, N,N’-dipropyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form phosphorodiamidic oxides or reduction to yield different phosphorodiamidic derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and amines.
Common reagents used in these reactions include halides, oxidizing agents, reducing agents, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphorodiamidic fluoride, N,N’-dipropyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphoramide derivatives.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies and enzyme inhibition research.
Medicine: Its potential as a pharmacological agent is being explored, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which phosphorodiamidic fluoride, N,N’-dipropyl- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Phosphorodiamidic fluoride, N,N’-dipropyl- can be compared with other similar compounds such as:
N,N’-Diisopropylphosphorodiamidic fluoride: Similar in structure but may have different reactivity and applications.
Bis(isopropylamido) fluorophosphate: Another related compound with comparable chemical properties.
Properties
CAS No. |
2251-43-6 |
|---|---|
Molecular Formula |
C6H16FN2OP |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
N-[fluoro(propylamino)phosphoryl]propan-1-amine |
InChI |
InChI=1S/C6H16FN2OP/c1-3-5-8-11(7,10)9-6-4-2/h3-6H2,1-2H3,(H2,8,9,10) |
InChI Key |
HNCJVPKMVIWGJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNP(=O)(NCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















